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molecular formula C9H9BrN2O2 B8327711 5-Bromo-n-cyclopropyl-1-oxy-nicotinamide

5-Bromo-n-cyclopropyl-1-oxy-nicotinamide

Cat. No. B8327711
M. Wt: 257.08 g/mol
InChI Key: GQRPVRFAIYKNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153968B2

Procedure details

Prepared according to the procedure described in EXAMPLE 9 (Step 4) but using 5-bromo-N-cyclopropyl-nicotinamide from Step 1 as starting material. Flash chromatography (EtOAc:MeOH; 9:1) afforded the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:13]=1)[C:7]([NH:9][CH:10]1[CH2:12][CH2:11]1)=[O:8].CC[O:16]C(C)=O>CO>[CH2:12]1[CH:10]([NH:9][C:7]([C:6]2[CH:5]=[N+:4]([O-:16])[CH:3]=[C:2]([Br:1])[CH:13]=2)=[O:8])[CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)NC2CC2)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C1CC1NC(=O)C2=CC(=C[N+](=C2)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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